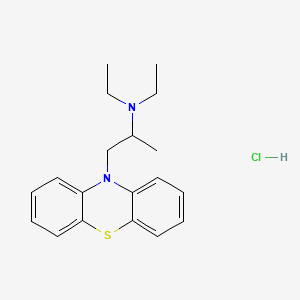

Ethopropazine hydrochloride

Beschreibung

Ethopropazine hydrochloride (C${19}$H${25}$N$_{2}$S·HCl, molecular weight 364.94 g/mol) is a phenothiazine-derived anticholinergic agent primarily used to manage Parkinson’s disease symptoms, including rigidity, tremors, and oculogyric crises . It acts as a competitive antagonist of acetylcholine at muscarinic receptors, restoring the dopamine-acetylcholine balance in the basal ganglia . Its therapeutic profile also includes mild antihistaminic, adrenergic blocking, and local anesthetic properties . The drug is administered orally, with doses ranging from 50 mg/day to a maximum of 500 mg/day in divided doses . Contraindications include glaucoma, urinary retention, and gastrointestinal obstructions due to its anticholinergic effects .

Eigenschaften

IUPAC Name |

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPCQISYVPFYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045347 | |

| Record name | Ethopropazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42957-54-0, 1094-08-2 | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N-diethyl-α-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42957-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethopropazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042957540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethopropazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethopropazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethopropazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethopropazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-α-methyl-10H-phenothiazine-10-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Profenamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00T1I1VRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Ethopropazine Hydrochlorid kann durch Alkylierung von Phenothiazin mit 1-Diethylamino-2-chlorpropan in Gegenwart von Natriumamid synthetisiert werden . Die Reaktion beinhaltet die Bildung eines Aziridinium-Zwischenprodukts, was das beobachtete Umlagerungsprodukt erklärt . Industrielle Produktionsverfahren umfassen typischerweise ähnliche Synthesewege, die eine hohe Reinheit und Ausbeute gewährleisten.

Analyse Chemischer Reaktionen

Ethopropazine Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in seine ursprüngliche Phenothiazinstruktur umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Schwefelatomen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Phenothiazin-Derivate .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ethopropazine hydrochloride exhibits several pharmacological actions:

- Anticholinergic : It counteracts the effects of acetylcholine, which is often elevated in Parkinson's disease.

- Antihistamine : It has properties that can help alleviate symptoms associated with allergies and motion sickness.

- Antiadrenergic : It may influence adrenergic receptors, contributing to its therapeutic effects.

The compound is indicated for:

- Symptomatic treatment of Parkinsonism : Effective in managing muscle stiffness, tremors, and other motor symptoms associated with Parkinson's disease.

- Drug-induced extrapyramidal symptoms : Particularly useful for alleviating symptoms caused by other medications, such as antipsychotics.

Treatment of Parkinson's Disease

Ethopropazine has been used in clinical settings to treat patients with various forms of Parkinsonism, including idiopathic, postencephalitic, and arteriosclerotic types. A notable study involving 147 patients demonstrated that ethopropazine significantly improved motor symptoms such as rigidity and tremor when other treatments failed. Most patients reported better sleep quality and improvements in gait and posture without serious side effects, although drowsiness was common .

Management of Extrapyramidal Symptoms

Ethopropazine is particularly effective in managing drug-induced extrapyramidal reactions, which can occur with the use of antipsychotic medications. Its anticholinergic properties help mitigate symptoms such as akinesia and rigidity associated with these conditions .

Case Study 1: Efficacy in Parkinson's Disease

In a clinical trial published in JAMA, researchers evaluated the efficacy of ethopropazine in treating patients with Parkinson's disease who had not responded to other medications. The results indicated that the majority experienced significant relief from tremors and rigidity. The study highlighted that close monitoring of dosage was crucial to minimize side effects like dizziness .

Case Study 2: Drug-Induced Extrapyramidal Symptoms

Another study focused on patients who developed extrapyramidal symptoms due to antipsychotic treatment. Ethopropazine was administered as an antidyskinetic agent. The findings suggested a marked reduction in symptoms such as sialorrhea and oculogyric crisis, demonstrating its utility in this context .

Summary of Research Findings

Wirkmechanismus

Ethopropazine hydrochloride exerts its effects by blocking the action of acetylcholine, a neurotransmitter that transmits messages between nerve cells . This action prevents the overstimulation of muscles caused by acetylcholine, resulting in decreased muscle tone . It partially blocks central cholinergic receptors, helping to balance cholinergic and dopaminergic activity in the basal ganglia .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethopropazine hydrochloride belongs to the synthetic anticholinergic class. Below is a detailed comparison with structurally and mechanistically related compounds:

Structural and Pharmacological Comparison

Efficacy in Parkinsonian Symptoms

| Compound | Rigidity | Tremor | Oculogyric Crises | Sialorrhea (Drooling) |

|---|---|---|---|---|

| Ethopropazine HCl | +++ | ++ | +++ | ++ |

| Procyclidine HCl | ++ | + | + | + |

| Benztropine Mesylate | +++ | ++ | ++ | ++ |

| Biperiden HCl | ++ | +++ | + | + |

Key: +++ (Highly effective), ++ (Moderate), + (Mild)

- Procyclidine is less effective for tremor but preferred for spasticity in non-Parkinsonian conditions .

- Benztropine combines anticholinergic effects with dopamine reuptake inhibition, offering broader symptom control .

Pharmacokinetic Profile

- Ethopropazine’s shorter half-life necessitates multiple daily doses compared to once-daily Benztropine .

Research and Development

Biologische Aktivität

Ethopropazine hydrochloride is an anticholinergic drug primarily used in the treatment of parkinsonism and drug-induced extrapyramidal reactions. It operates as a non-selective muscarinic acetylcholine receptor antagonist and an inhibitor of butyrylcholinesterase, which contributes to its therapeutic effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Ethopropazine's pharmacological effects are attributed to its ability to block cholinergic receptors in the central nervous system (CNS). By antagonizing these receptors, ethopropazine helps restore the balance between cholinergic and dopaminergic activity, which is often disrupted in conditions like Parkinson's disease. This action can alleviate symptoms such as rigidity, tremors, and bradykinesia.

Pharmacological Profile

Case Studies

A notable study published in JAMA in 1956 assessed the efficacy of ethopropazine in treating 147 patients with paralysis agitans (Parkinson's disease). The results indicated significant improvements in symptoms such as gait, posture, and speech. Most patients reported better sleep quality and a reduction in tremors compared to other available treatments. While side effects included drowsiness and dizziness, no severe adverse effects were noted, emphasizing the importance of careful dosage management .

In Vitro Studies

Research has demonstrated that ethopropazine exhibits cytotoxic effects at concentrations greater than 10 µM when tested on lung fibroblast cells. This suggests a potential risk for cellular toxicity at high doses, warranting caution in clinical use . Additionally, studies have shown that ethopropazine acts as an inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), with implications for its role in modulating cholinergic signaling pathways .

Comparative Efficacy

Ethopropazine has been compared with other anticholinergic agents and found to be more effective in managing severe tremors associated with parkinsonism. In a comparative study involving various cholinesterase inhibitors, ethopropazine was noted for its superior efficacy against specific types of tremors when standard treatments failed .

Adverse Effects and Safety Profile

Despite its therapeutic benefits, ethopropazine is associated with several side effects:

Q & A

Q. What are the key physicochemical properties of Ethopropazine hydrochloride relevant to its handling in laboratory settings?

this compound (CAS 1094-08-2, molecular formula C₁₉H₂₄N₂S·HCl) is a synthetic cholinergic blocking agent. Key properties include its hygroscopic nature, solubility in polar solvents (e.g., ethanol, water), and sensitivity to light and heat. Proper storage requires airtight, light-resistant containers at controlled room temperature (15–25°C) to prevent degradation. Safety protocols mandate the use of gloves, eye protection, and fume hoods to avoid inhalation or dermal exposure .

Q. What analytical techniques are recommended for initial characterization of this compound?

Initial purity and structural validation should employ:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min flow rate. Compare retention times against certified reference standards .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the hydrochloride salt (e.g., N–H stretching at ~2500 cm⁻¹) and aromatic C–S bonds in the phenothiazine moiety .

Q. What safety protocols are critical when handling this compound in vitro?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize aerosol exposure.

- Emergency Response : In case of skin contact, wash with soap and water; if ingested, seek immediate medical attention. Contaminated surfaces must be decontaminated with ethanol .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound transition metal complexes?

Transition metal complexes (e.g., Cu(II), Ni(II)) are synthesized by reacting this compound with metal chlorides in ethanol under reflux. Key steps include:

- Stoichiometric Control : Maintain a 1:2 molar ratio (metal:ligand) to avoid byproducts.

- Characterization : Use molar conductance (non-electrolytic behavior in DMSO) and magnetic susceptibility (high-spin configurations for Cu(II)) to confirm complex formation.

- Validation : Elemental analysis (C, H, N, S) and H¹-NMR to verify ligand coordination .

Q. What methodologies address discrepancies in reported biological activities of this compound?

Conflicting pharmacological data (e.g., anticholinergic vs. antioxidant effects) may arise from:

- Experimental Models : Differences in cell lines (e.g., SH-SY5Y vs. PC12) or animal species.

- Dosage Variability : Standardize dose ranges (e.g., 0.1–10 µM in vitro) and administration routes (oral vs. intraperitoneal).

- Assay Conditions : Control for pH, temperature, and co-solvents (e.g., DMSO ≤0.1%). Replicate studies using orthogonal assays (e.g., radical scavenging DPPH vs. ABTS) to validate findings .

Q. How can researchers mitigate variability in purity assessments during this compound synthesis?

- Impurity Profiling : Use LC-MS to identify byproducts like unreacted phenothiazine precursors.

- Crystallization Optimization : Recrystallize from ethanol:water (3:1 v/v) at −20°C to enhance crystal purity.

- Batch Consistency : Implement quality control via Karl Fischer titration (water content ≤0.5%) and ash residue tests .

Q. What advanced techniques are used to study this compound’s interaction with biological targets?

- Molecular Docking : Simulate binding to muscarinic acetylcholine receptors (e.g., M1 subtype) using AutoDock Vina with CHARMM force fields.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- In Vivo Pharmacokinetics : Use radiolabeled [³H]-Ethopropazine to track tissue distribution in rodent models .

Data Analysis and Reproducibility

Q. How should researchers document methodologies to ensure reproducibility of this compound studies?

- Detailed Protocols : Specify solvent grades (e.g., HPLC-grade acetonitrile), equipment calibration (e.g., pH meter), and statistical methods (e.g., ANOVA with Tukey post hoc).

- Raw Data Sharing : Deposit chromatograms, spectral data, and dose-response curves in repositories like Zenodo.

- Limitations Reporting : Disclose batch-to-batch variability and potential assay interferences (e.g., metal ions in buffer solutions) .

Q. What strategies resolve contradictions in antioxidant activity data for this compound complexes?

- Mechanistic Studies : Differentiate radical scavenging (electron transfer) vs. metal chelation using EDTA controls.

- Comparative Analysis : Benchmark against standard antioxidants (e.g., ascorbic acid) under identical conditions.

- In Silico Predictors : Apply QSAR models to correlate structural features (e.g., logP, HOMO-LUMO gaps) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.